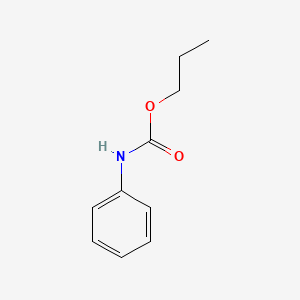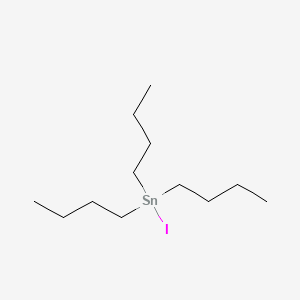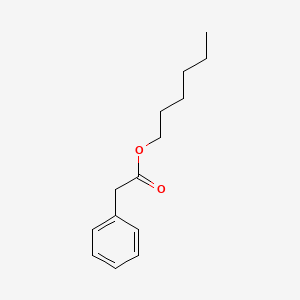
Z-Gly-glu-OH
Vue d'ensemble
Description
Z-Gly-glu-OH, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It has a molecular weight of 338.32 .
Synthesis Analysis
This compound is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . The synthesis of a peptide from its component amino acids requires selective acylation of a free amine . This is achieved by deactivating all extraneous amine functions so they do not compete for the acylation reagent .Molecular Structure Analysis
The molecular formula of this compound is C15H18N2O7 . It has a monoisotopic mass of 281.089935 Da .Chemical Reactions Analysis
The standard hydroxamate assay uses Z-Gln-Gly-OH as peptidic glutamine substrate and hydroxylamine as amine donor . In the presence of microbial transglutaminase (MTG), hydroxylamine is enzymatically incorporated into the peptide to form Z-Glutamyl (γ-hydroxamate)-glycine .Applications De Recherche Scientifique
Fluorogenic Transglutaminase Substrate Synthesis
A notable application of Z-Gly-glu-OH is in the synthesis of fluorogenic transglutaminase substrates. Wodtke, Pietsch, and Löser (2020) demonstrated a solution-phase synthesis of the dipeptidic fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH. This synthesis began from Z-Glu-OH and involved several steps including conversion to a cyclic anhydride, esterification, and the use of 4-methylumbelliferone. This substrate offers advantages for kinetic characterization of inhibitors and amine-type acyl acceptor substrates (Wodtke, Pietsch, & Löser, 2020).
Enzymatic Studies
This compound and its variants also find relevance in enzymatic studies. For instance, Harrison (2003) explored the fragmentation reactions of protonated peptides containing glutamic acid or glutamine, where this compound played a role in understanding these mechanisms. This study provided insights into the behavior of these peptides under different ionization conditions, highlighting the significance of this compound in peptide research (Harrison, 2003).
Peptide Stabilization
In the field of peptide stabilization, English and Stammer (1978) synthesized dehydropeptides including Z-Gly-Gly-Phe-Phe-Ala · OH. They discovered that unlike the saturated compound, the dehydropeptide was resistant to hydrolysis by enzymes like chymotrypsin and thermolysin, highlighting a new method for peptide stabilization (English & Stammer, 1978).
Amino Acid Modification on CNT Surface
Gorshkova, Gorshkov, and Pavelyev (2021) discussed a method for introducing amino groups on the carbon nanotube (CNT) surface using Z-Gly-OH. This approach, which included the use of formaldehyde, showcased the potential of this compound in modifying nanomaterial surfaces (Gorshkova, Gorshkov, & Pavelyev, 2021).
Glycine-Directed Peptide Amidation
In biochemistry, Kizer, Busby, Cottle, and Youngblood (1984) investigated glycine-directed peptide amidation in the rat brain. They synthesized substrates including p-Glu-His-Pro-Gly-OH and found two enzymes that converted this substrate into thyrotropin-releasing hormone. This research underscores the biological importance of this compound in understanding peptide processing in the brain (Kizer, Busby, Cottle, & Youngblood, 1984).
Mécanisme D'action
The mechanism of action of Z-Gly-glu-OH involves the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide . This process forms a dipeptide from two given amino acids .
It has a melting point of 145-149°C . It is stored at room temperature .
Safety and Hazards
Z-Gly-glu-OH should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c18-12(17-11(14(21)22)6-7-13(19)20)8-16-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGBOEMFZSZCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3916-39-0 | |
| Record name | NSC89635 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


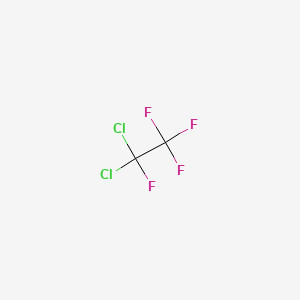
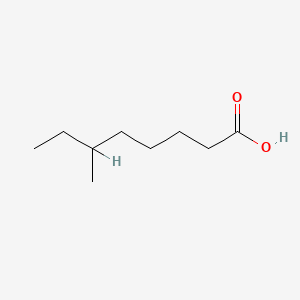
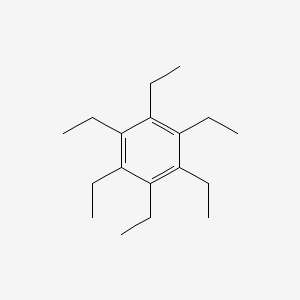
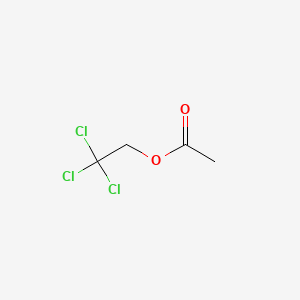


![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)
